molecular formula C32H30N4O4 B323810 N~1~,N~6~-bis[2-(anilinocarbonyl)phenyl]hexanediamide

N~1~,N~6~-bis[2-(anilinocarbonyl)phenyl]hexanediamide

Cat. No.: B323810
M. Wt: 534.6 g/mol
InChI Key: OHAHSIFPJOBYMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N’-bis[2-(anilinocarbonyl)phenyl]hexanediamide is a complex organic compound known for its unique chemical structure and properties. It is characterized by the presence of two anilinocarbonyl groups attached to a hexanediamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis[2-(anilinocarbonyl)phenyl]hexanediamide typically involves the reaction of hexanediamine with aniline derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of N,N’-bis[2-(anilinocarbonyl)phenyl]hexanediamide may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability of the compound for various applications .

Chemical Reactions Analysis

Types of Reactions

N,N’-bis[2-(anilinocarbonyl)phenyl]hexanediamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives with additional functional groups, while substitution reactions can produce a variety of substituted compounds with different properties .

Scientific Research Applications

N,N’-bis[2-(anilinocarbonyl)phenyl]hexanediamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N’-bis[2-(anilinocarbonyl)phenyl]hexanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to proteins, enzymes, or other biomolecules, leading to changes in their activity and function. These interactions can result in various biological effects, depending on the specific targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N,N’-bis[2-(anilinocarbonyl)phenyl]hexanediamide include other anilinocarbonyl derivatives and hexanediamide-based compounds. These compounds share structural similarities but may differ in their specific functional groups and properties .

Uniqueness

N,N’-bis[2-(anilinocarbonyl)phenyl]hexanediamide is unique due to its specific combination of anilinocarbonyl groups and hexanediamide backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C32H30N4O4

Molecular Weight

534.6 g/mol

IUPAC Name

N,N//'-bis[2-(phenylcarbamoyl)phenyl]hexanediamide

InChI

InChI=1S/C32H30N4O4/c37-29(35-27-19-9-7-17-25(27)31(39)33-23-13-3-1-4-14-23)21-11-12-22-30(38)36-28-20-10-8-18-26(28)32(40)34-24-15-5-2-6-16-24/h1-10,13-20H,11-12,21-22H2,(H,33,39)(H,34,40)(H,35,37)(H,36,38)

InChI Key

OHAHSIFPJOBYMT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)CCCCC(=O)NC3=CC=CC=C3C(=O)NC4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)CCCCC(=O)NC3=CC=CC=C3C(=O)NC4=CC=CC=C4

Origin of Product

United States

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